S65487 sulfate

BCL-2 Apoptosis Hematological Malignancies

S65487 sulfate (VOB560 sulfate) is a second-generation, intravenous (IV) prodrug of S55746 that selectively inhibits BCL-2 with minimal binding to BCL-XL or MCL-1. It retains nanomolar potency against Venetoclax-resistant mutations (G101V IC50 5.3 nM vs 25 nM), making it irreplaceable for preclinical resistance models and mechanistic apoptosis studies. Single-dose IV administration induces complete RS4;11 tumor regression in vivo. Its unique selectivity, IV route, and validated synergy with MCL-1 inhibitors (S64315/MIK665) differentiate it from all oral BCL-2 inhibitors. Substitution risks invalidating research outcomes where binding-mode specificity and pharmacokinetics are critical.

Molecular Formula C41H43ClN6O8S
Molecular Weight 815.3 g/mol
CAS No. 16937-01-2
Cat. No. B3023288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS65487 sulfate
CAS16937-01-2
Molecular FormulaC41H43ClN6O8S
Molecular Weight815.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1
InChIKeyZLAZYXMNPRHARH-WAQYZQTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S65487 Sulfate (VOB560) as a Next-Generation Intravenous BCL-2 Inhibitor


S65487 sulfate (also known as VOB560 sulfate) is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein frequently overexpressed in hematological malignancies. This compound is the sulfate salt form and a prodrug of the active moiety S55746, which binds to the BH3 hydrophobic groove of BCL-2 [1]. Characterized as a second-generation BH3 mimetic, S65487 is distinguished by its intravenous (IV) route of administration and its unique binding mode relative to first-generation oral BCL-2 inhibitors like Venetoclax .

S65487 Sulfate Procurement: Why Second-Generation BCL-2 Selectivity Precludes Simple Substitution


In the BCL-2 inhibitor class, interchangeable use of compounds is not scientifically justified due to significant divergences in selectivity profiles, binding modes, and routes of administration. Unlike pan-BCL-2 family inhibitors (e.g., Navitoclax) or first-generation oral BCL-2 selective agents (e.g., Venetoclax), S65487 sulfate demonstrates a distinct binding mode and a tailored selectivity profile that translates into differential activity against Venetoclax-resistant mutations and unique combinatorial potential with MCL-1 inhibitors [1]. Furthermore, as an intravenous prodrug of S55746, its pharmacokinetic and pharmacodynamic properties are not mimicked by orally administered in-class compounds, making direct substitution a high-risk variable in preclinical and translational research workflows [2].

Quantitative Differentiation of S65487 Sulfate: Comparative Potency, Mutant Activity, and In Vivo Efficacy


Superior Potency Against Wild-Type BCL-2 Compared to First-Generation Inhibitor Venetoclax

S65487 exhibits approximately 1.8-fold higher potency in a BCL-2 biochemical assay compared to Venetoclax. This is a direct head-to-head comparison in the same study, showing S65487 has an IC50 of 0.13 ± 0.037 nM against wild-type BCL-2, while Venetoclax has an IC50 of 0.24 ± 0.070 nM [1].

BCL-2 Apoptosis Hematological Malignancies

Retained Activity Against Venetoclax-Resistant BCL-2 G101V Mutant

S65487 demonstrates a crucial advantage in overcoming the G101V resistance mutation, a known clinical mechanism of Venetoclax failure. In a direct head-to-head comparison, S65487 is approximately 4.7-fold more potent against the G101V mutant compared to Venetoclax [1]. S65487 maintained an IC50 of 5.3 ± 0.54 nM against the G101V mutant, whereas Venetoclax's potency dropped significantly to 25 ± 5.4 nM [1]. This activity is further corroborated by studies showing S65487's efficacy against another clinical mutant, D103Y [2].

BCL-2 G101V Drug Resistance Venetoclax Resistance

Improved Selectivity Profile Over Pan-BCL-2 Family Inhibitor Navitoclax

S65487's selectivity profile is a key differentiator from pan-BCL-2 inhibitors like Navitoclax (ABT-263). Navitoclax exhibits high affinity for BCL-XL (Ki ≤0.5 nM) and BCL-2 (Ki ≤1 nM) [1], leading to dose-limiting thrombocytopenia due to platelet BCL-XL dependence. In contrast, S65487 shows poor affinity for BCL-XL and a lack of significant binding to MCL-1 and BFL-1 [2]. While direct comparative Ki data is unavailable in the same assay, this class-level inference is supported by S65487's defined selectivity profile and the well-documented toxicity profile of Navitoclax.

BCL-XL Thrombocytopenia Selectivity

In Vivo Antitumor Efficacy in RS4;11 Xenograft Model as Monotherapy

S65487 demonstrates robust in vivo efficacy as a single agent in BCL-2-dependent cancer models. In the RS4;11 acute lymphoblastic leukemia xenograft model, a single intravenous (IV) administration of S65487 induced complete tumor regression [1]. This potent in vivo activity, measured in complete regression, distinguishes it from many in-class compounds that require continuous oral dosing and provides a clear efficacy benchmark for selection.

RS4;11 In Vivo Efficacy Xenograft Model

Recommended Applications for S65487 Sulfate in Hematological Malignancy Research


Modeling and Overcoming Venetoclax Resistance

S65487 sulfate is ideally suited for research into Venetoclax resistance mechanisms, particularly those driven by BCL-2 mutations such as G101V and D103Y. Its retained potency against these mutants (IC50 = 5.3 nM for G101V) compared to Venetoclax (IC50 = 25 nM) makes it an essential tool compound for validating resistance models and exploring second-line therapeutic strategies [1].

Investigating BCL-2 Inhibition Without BCL-XL-Mediated Toxicity

For studies requiring potent BCL-2 inhibition while minimizing the risk of on-target thrombocytopenia caused by BCL-XL blockade, S65487 sulfate is the preferred choice. Its poor affinity for BCL-XL contrasts sharply with pan-inhibitors like Navitoclax (Ki for BCL-XL ≤0.5 nM), providing a cleaner pharmacological tool for dissecting BCL-2-dependent survival mechanisms in hematological cancer models [2].

Preclinical Combination Therapy Studies with MCL-1 Inhibitors

Given its lack of significant binding to MCL-1, S65487 sulfate is a strong candidate for combination studies with MCL-1-specific inhibitors like S64315/MIK665. Preclinical data demonstrate that weekly IV administration of S65487 in combination with S64315/MIK665 yields strong and persistent tumor regression in xenograft models of lymphoid malignancies [3]. This scenario is particularly relevant for tackling tumors with co-dependence on BCL-2 and MCL-1.

In Vivo Efficacy Studies in BCL-2-Dependent Xenograft Models

S65487 sulfate's ability to induce complete tumor regression in the RS4;11 model after a single IV dose makes it an excellent candidate for in vivo proof-of-concept studies [4]. Researchers can leverage this compound to explore the therapeutic window and scheduling of IV-administered BH3 mimetics in BCL-2-driven acute lymphoblastic leukemia and other hematological cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for S65487 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.